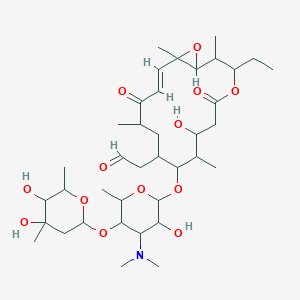![molecular formula C17H15N3O B039232 (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one CAS No. 111811-34-8](/img/structure/B39232.png)
(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one, also known as DMABNQ, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMABNQ is a quinoline derivative that has a dimethylamino group attached to the phenyl ring, making it a highly polar molecule.
作用机制
The mechanism of action of (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one is not fully understood, but it is believed to involve the inhibition of DNA topoisomerases, which are enzymes that play a critical role in DNA replication and transcription. (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
生化和生理效应
(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one can induce apoptosis in cancer cells, while having little to no effect on normal cells. (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has also been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent. Additionally, (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of using (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one in lab experiments is its high solubility in polar solvents, making it easy to work with. Additionally, (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one is relatively stable under normal laboratory conditions, allowing for long-term storage. However, one limitation of using (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one is its relatively low toxicity, which may limit its usefulness in certain applications.
未来方向
There are several potential future directions for research on (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one. One area of interest is the development of (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one-based materials for use in organic electronics, such as OLEDs and solar cells. Another potential direction is the investigation of (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one as a potential therapeutic agent for various diseases, including cancer and microbial infections. Additionally, the development of new synthesis methods for (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one may lead to improved yields and lower costs, making it more accessible for research and commercial applications.
Conclusion:
In conclusion, (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one is a unique and versatile compound that has shown promise in various scientific fields. Its high solubility, stability, and low toxicity make it an attractive candidate for use in lab experiments and potential applications. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
合成方法
The synthesis of (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one involves the reaction of 4-dimethylaminobenzaldehyde with 8-hydroxyquinoline in the presence of acetic acid and glacial acetic acid. The reaction proceeds through a Schiff base intermediate, which is reduced by sodium borohydride to form the final product. The yield of (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one can reach up to 80%, making it a relatively efficient synthesis method.
科学研究应用
(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has been extensively studied for its potential applications in various scientific fields. In the field of organic electronics, (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has also been investigated for its potential use as a fluorescent probe for detecting metal ions in aqueous solutions. Additionally, (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells.
属性
CAS 编号 |
111811-34-8 |
|---|---|
产品名称 |
(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one |
分子式 |
C17H15N3O |
分子量 |
277.32 g/mol |
IUPAC 名称 |
5-[4-(dimethylamino)phenyl]iminoquinolin-8-one |
InChI |
InChI=1S/C17H15N3O/c1-20(2)13-7-5-12(6-8-13)19-15-9-10-16(21)17-14(15)4-3-11-18-17/h3-11H,1-2H3 |
InChI 键 |
ACXSDJPEKINDBW-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=C2C=CC=N3 |
规范 SMILES |
CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=C2C=CC=N3 |
Pictograms |
Irritant |
同义词 |
5-((4-(DIMETHYLAMINO)PHENYL)IMINO)-8(5H& |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Furo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B39150.png)
![[(2S,3S,4S,5R,6R)-5-hydroxy-2-methyl-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B39151.png)
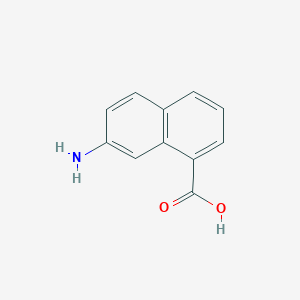
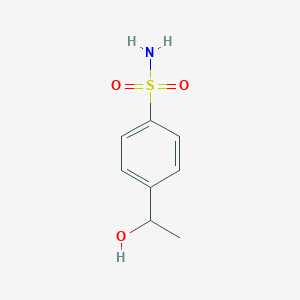
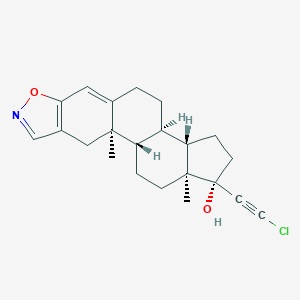
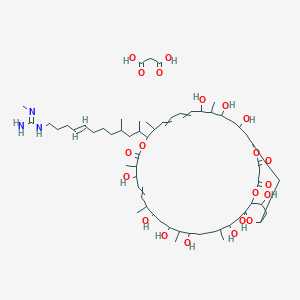
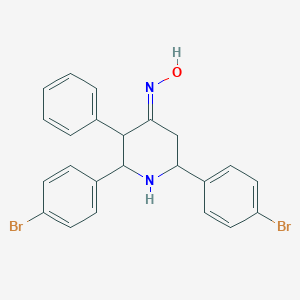
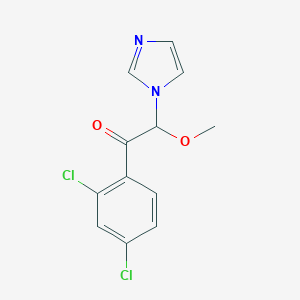
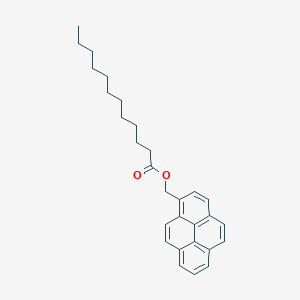
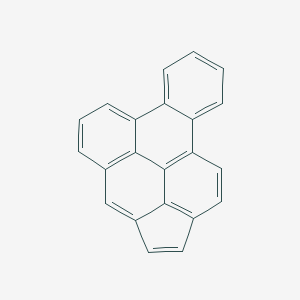
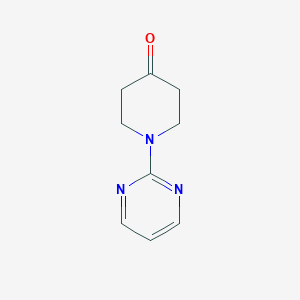
![[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol](/img/structure/B39178.png)
